2-Hydroxy-3-(3-nitrophenyl)pyridine

描述

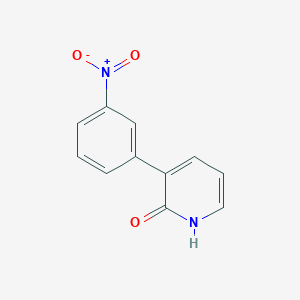

2-Hydroxy-3-(3-nitrophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a nitrophenyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(3-nitrophenyl)pyridine typically involves the nitration of 2-hydroxypyridine. One method includes dissolving 2-hydroxypyridine in pyridine and then adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The pyridine is then concentrated, and the process is repeated multiple times. Finally, the mixture is neutralized with an alkaline solution to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize waste and environmental impact, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 2-Hydroxy-3-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

2-Hydroxy-3-(3-nitrophenyl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

作用机制

The mechanism of action of 2-Hydroxy-3-(3-nitrophenyl)pyridine involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

2-Hydroxy-3-nitropyridine: Similar structure but lacks the phenyl group.

3-Nitropyridine: Lacks both the hydroxyl and phenyl groups.

2-Hydroxy-5-nitropyridine: Different position of the nitro group.

Uniqueness: 2-Hydroxy-3-(3-nitrophenyl)pyridine is unique due to the presence of both hydroxyl and nitrophenyl groups, which confer distinct chemical and biological properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-3-(3-nitrophenyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A three-component reaction involving 3-nitrophenyl precursors, pyridine derivatives, and acetyl/hydroxy groups is a common approach. For example, analogous syntheses of nitrophenyl-substituted pyrrolinones utilize ethanol as a solvent under reflux conditions, achieving yields of ~70% . Microwave-assisted methods (e.g., 150–200 W, 10–15 min) can reduce reaction times and improve purity by minimizing side products . Optimization should include pH control (neutral to slightly acidic) and stoichiometric monitoring via TLC or HPLC to track intermediates.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : The hydroxyl (-OH) stretch appears at 3200–3400 cm⁻¹, while nitro (-NO₂) groups show asymmetric/symmetric stretches at 1520 and 1340 cm⁻¹ .

- NMR : H NMR reveals aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and pyridine protons (δ 8.0–8.3 ppm). C NMR distinguishes nitrophenyl carbons (C-NO₂ at ~148 ppm) and pyridine carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 231.0642 for C₁₁H₈N₂O₃) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH P95 respirators) is advised if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods with >8 air changes/hour to mitigate inhalation risks .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic transitions and frontier molecular orbitals (HOMO-LUMO). For nitrophenyl-pyridines, the nitro group’s electron-withdrawing effect lowers LUMO energy (~-1.5 eV), enhancing electrophilic reactivity. Solvent effects (e.g., ethanol) are incorporated via the Polarizable Continuum Model (PCM) .

Q. How can researchers address contradictions in bioactivity data between studies on nitrophenyl-substituted pyridine derivatives?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (e.g., 10–100 µM) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., -CN vs. -CF₃ at position 3) to isolate bioactivity drivers. For example, sulfanyl groups enhance thiol-mediated binding in anticancer studies .

- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in IC₅₀ values across datasets .

Q. What strategies improve the thermal stability and polymorphic control of this compound during formulation?

- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting points (~180–200°C) and polymorph transitions. To stabilize the compound:

属性

IUPAC Name |

3-(3-nitrophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-10(5-2-6-12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIIWPYWNNVNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439261 | |

| Record name | MolPort-015-144-647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-73-1 | |

| Record name | 3-(3-Nitrophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143074-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MolPort-015-144-647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。